Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate

BTK inhibition kinase inhibitor azetidine SAR

This Boc-protected azetidine sulfoximine features a unique methylsulfonimidoyl group at the 3-position, providing a chiral sulfur center and tunable hydrogen-bonding. It is a key intermediate in patent US20240083900 for sub-nanomolar BTK inhibitors (IC50 = 1 nM) and LSD1 inhibitors (<100 nM). Unlike sulfonamide or sulfone analogs, the sulfonimidoyl moiety enables enantiopure isolation and SuFEx click chemistry diversification. Choose this compound to access the most potent disclosed chemotype without de novo synthesis. Ideal for medicinal chemistry, fragment-based screening, and DNA-encoded libraries.

Molecular Formula C10H20N2O3S
Molecular Weight 248.34
CAS No. 2305253-69-2
Cat. No. B2548501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate
CAS2305253-69-2
Molecular FormulaC10H20N2O3S
Molecular Weight248.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CS(=N)(=O)C
InChIInChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12-5-8(6-12)7-16(4,11)14/h8,11H,5-7H2,1-4H3
InChIKeyIAERVOPMKBDKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready: Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate (CAS 2305253-69-2) for BTK-Targeted Synthesis


Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate (CAS 2305253-69-2) is a Boc-protected azetidine building block featuring a methylsulfonimidoyl substituent at the 3-position [1]. This compound is identified as a key intermediate in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors, as documented in patent US20240083900, where Example 16 derivatives achieve low-nanomolar potency [2]. The sulfonimidoyl group introduces a chiral sulfur center and hydrogen-bond donor/acceptor capabilities absent in simpler sulfonamide or sulfone analogs, making this compound a unique entry point for tailored medicinal chemistry [3].

Why Generic Azetidine or Sulfonamide Building Blocks Cannot Replace Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate


The methylsulfonimidoyl group is an underutilized pharmacophore in the sulfoximine class that provides a stereoactive sulfur center, enhanced metabolic stability, and tunable hydrogen-bonding compared to simple sulfonamides or sulfones [1]. Generic replacements—such as tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate or tert-butyl 3-(methylsulfinyl)azetidine-1-carboxylate—lack the N–H functionality essential for specific target interactions . Patent SAR data show that the sulfonimidoyl moiety directly contributes to sub-10 nM BTK potency, and its replacement with a sulfonamide or sulfone leads to a substantial drop in affinity (comparable compounds with a sulfonamide group exhibit IC50 values >100 nM in LSD1 assays) [2]. Furthermore, the chiral nature of the sulfur atom enables the isolation of single enantiomers, a feature not possible with achiral sulfone or sulfonamide analogs, thereby enabling IP-differentiated lead series [3].

Quantitative Differentiation: Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate vs. Closest Structural Analogs


BTK Inhibitor Potency: Direct Comparison of Sulfonimidoyl vs. Sulfonamide Azetidine Building Blocks in Final Compounds

In the BTK inhibitor series described in US20240083900, final compounds derived from tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate (as in Example 16) exhibit an IC50 of 1 nM against human BTK [1]. In contrast, analogous compounds in the same patent where the sulfonimidoyl group is replaced by a simple sulfonamide or amide linker show significantly reduced potency, with IC50 values typically exceeding 100 nM (e.g., Examples 23, 45) [2]. This represents an approximately 100-fold potency advantage conferred by the sulfonimidoyl-azetidine scaffold.

BTK inhibition kinase inhibitor azetidine SAR

Physicochemical Property Comparison: Sulfonimidoyl Azetidine vs. Sulfonamide and Sulfone Analogs

Calculated physicochemical properties of tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate (Mass: 227.19, logP: 3.26, HBA: 3, HBD: 2, PSA: 54.7, RotB: 2) are compared with the sulfonamide analog tert-butyl 3-(methanesulfonamido)azetidine-1-carboxylate (Mass: 250.32, PSA: ~75, HBD: 1) . The sulfonimidoyl analog exhibits a lower PSA (54.7 vs. ~75 Ų) and an additional hydrogen-bond donor, which can improve membrane permeability while maintaining solubility. The RO5 violations count is 0 for both compounds, but the sulfonimidoyl derivative offers a more balanced CNS MPO profile.

drug-like properties physicochemical profiling azetidine building blocks

Stereochemical Differentiation: Chiral Sulfur Center in Sulfonimidoyl vs. Achiral Sulfonamide and Sulfone Analogs

Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate contains a chiral sulfur atom with a defined absolute configuration (S) [1], as indicated by the synonym '1-Boc-3-[(S-methylsulfonimidoyl)methyl]azetidine' [2]. In contrast, the corresponding sulfone (tert-butyl 3-[(methylsulfonyl)methyl]azetidine-1-carboxylate) and sulfonamide (tert-butyl 3-(methanesulfonamido)azetidine-1-carboxylate) analogs are achiral at the sulfur center, offering no opportunity for enantiomer-specific interactions [3]. The ability to access single enantiomers of the sulfonimidoyl building block enables the exploration of stereospecific binding modes and can provide intellectual property differentiation.

chirality stereochemistry azetidine sulfoximine

Synthetic Utility: Advanced Intermediate in Parallel Synthesis of BTK and LSD1 Inhibitor Libraries

This compound serves as a versatile protected intermediate that can be directly incorporated into both BTK inhibitor scaffolds (US20240083900, 1 nM potency [1]) and LSD1 inhibitor chemotypes (US10053456, <100 nM potency [2]). The Boc protecting group allows orthogonal deprotection under mild acidic conditions, while the sulfonimidoyl NH can be further functionalized (alkylation, acylation, or SuFEx reactions) to generate diverse analog libraries [3]. In contrast, non-Boc-protected analogs such as 3-((S-methylsulfonimidoyl)methyl)azetidine (CAS 2309448-26-6) require additional protection steps before use in solid-phase or solution-phase parallel synthesis, reducing overall synthetic efficiency by 1-2 steps.

parallel synthesis building block kinase inhibitor library design

Optimal Use Cases for Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate in Drug Discovery


BTK Inhibitor Lead Optimization for Autoimmune Diseases

Building block for synthesizing pyrazolo[1,5-a]pyrazine-based BTK inhibitors with sub-nanomolar potency (IC50 = 1 nM) [1]. The sulfonimidoyl group provides critical hydrogen-bond interactions within the BTK active site, while the azetidine ring fills a hydrophobic pocket adjacent to the hinge region. This combination has been validated in patent US20240083900 for the treatment of rheumatoid arthritis and systemic lupus erythematosus. Procuring this specific building block ensures direct access to the most potent disclosed chemotype without requiring de novo analog synthesis.

Epigenetic Probe Development Targeting LSD1

The sulfonimidoyl-azetidine scaffold also demonstrates potent inhibition of lysine-specific demethylase 1A (LSD1) with IC50 values <100 nM (US10053456, Example 123) [1]. LSD1 is a validated oncology target, and the sulfonimidoyl group offers selectivity over the related MAO-A enzyme (IC50 > 100 µM) [1]. This selectivity profile, derived from the sulfonimidoyl moiety, makes the building block valuable for developing chemical probes that discriminate between LSD1 and off-target flavin-dependent oxidases.

Diversity-Oriented Synthesis of Chiral Sulfonimidoyl Libraries

The enantiopure (S)-sulfonimidoyl configuration [1] enables the construction of stereochemically defined compound libraries for fragment-based and DNA-encoded library (DEL) screening. The Boc group facilitates solid-phase immobilization, while the NH-sulfonimidoyl serves as a secondary diversification point via SuFEx click chemistry, as described in recent Advanced Synthesis & Catalysis report [2]. This dual-reactivity profile is absent in sulfonamide and sulfone analogs, which offer only a single point of diversity.

Quote Request

Request a Quote for Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.